

A Technical Guide to the Thermochemical Properties of Carbon Diselenide

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Compound of Interest

Compound Name: Carbon diselenide

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This technical guide provides a comprehensive overview of the thermochemical data for **carbon diselenide** (CSe₂). It is intended for researchers, scientists, and professionals in drug development who require detailed and accurate information on the thermodynamic properties of this compound. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and presents visual representations of relevant processes.

Thermochemical Data

The following tables summarize the key thermochemical properties of **carbon diselenide** in its liquid and gaseous states. All data is presented at standard conditions (25 °C and 100 kPa) unless otherwise specified.

Table 1: Standard Molar Thermochemical Properties of **Carbon Diselenide**

Property	Value	State	Source
Standard Molar Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	219.2 kJ/mol	Liquid	[1]
Standard Molar Entropy (S^\ominus_{298})	263.2 J/(mol·K)	Gas	[1]
Standard Molar Entropy (S°_{liquid})	165.30 J/(mol·K)	Liquid	[2]

Table 2: Heat Capacity of **Carbon Diselenide**

Property	Value	State	Temperature (K)	Source
Heat Capacity (C)	50.32 J/(mol·K)	Gas	298.15	[1]
Constant Pressure Heat Capacity ($C_{p,\text{liquid}}$)	88.7 J/(mol·K)	Liquid	298	[2][3]

Table 3: Phase Change and Bond Energies of **Carbon Diselenide**

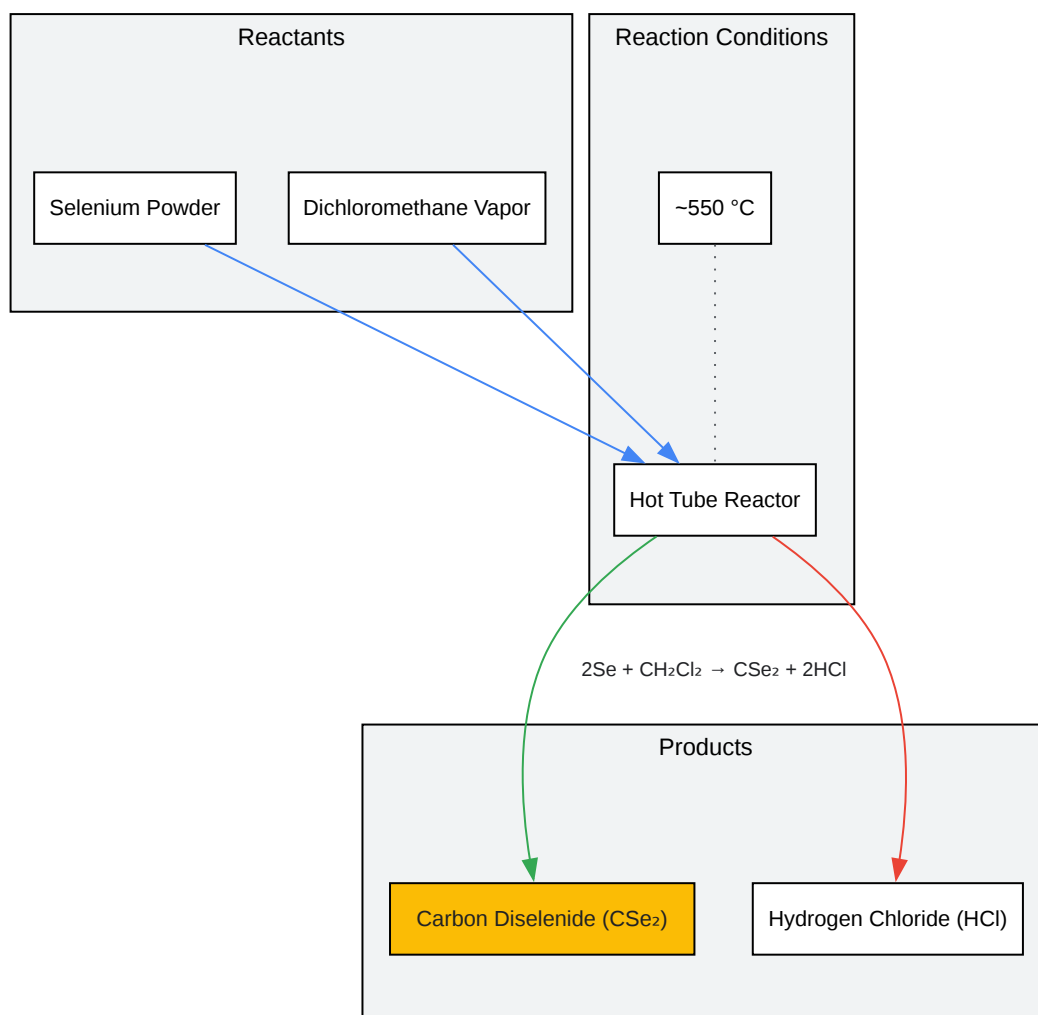
Property	Value	Unit	Temperature (K)	Source
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	6.36	kJ/mol	229.50	
Entropy of Fusion ($\Delta_{\text{fus}}S$)	27.7	J/(mol·K)	229.5	[4]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	35.90 - 39.10	kJ/mol	260.00 - 313.50	
Enthalpy of Sublimation ($\Delta_{\text{sub}}H$)	46.30	kJ/mol	223.50	
Carbon-Selenium Bond Energy	~428 (for two C-Se bonds)	kJ/mol	Not Specified	[5]

Experimental Protocols

Synthesis of Carbon Diselenide

The first reported synthesis of **carbon diselenide** was by Grimm and Metzger, who prepared it by treating hydrogen selenide with carbon tetrachloride in a hot tube.[1] A more common laboratory-scale synthesis involves the reaction of selenium powder with dichloromethane vapor at elevated temperatures.[1]

A general workflow for the synthesis of **carbon diselenide** from selenium and dichloromethane is outlined below.



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Caption: Synthesis of **Carbon Diselenide**.

Determination of Enthalpy of Formation by Calorimetry

The standard enthalpy of formation of compounds is typically determined using calorimetry.^[6] This involves measuring the heat flow during a chemical reaction.^[6] For carbon-containing materials, combustion calorimetry is a common method.^[6] By applying Hess's Law, the enthalpy of formation can be calculated from the heat of combustion of the compound and its constituent elements in their standard states.^{[6][7]}

A generalized workflow for determining the enthalpy of formation using a bomb calorimeter is depicted below.

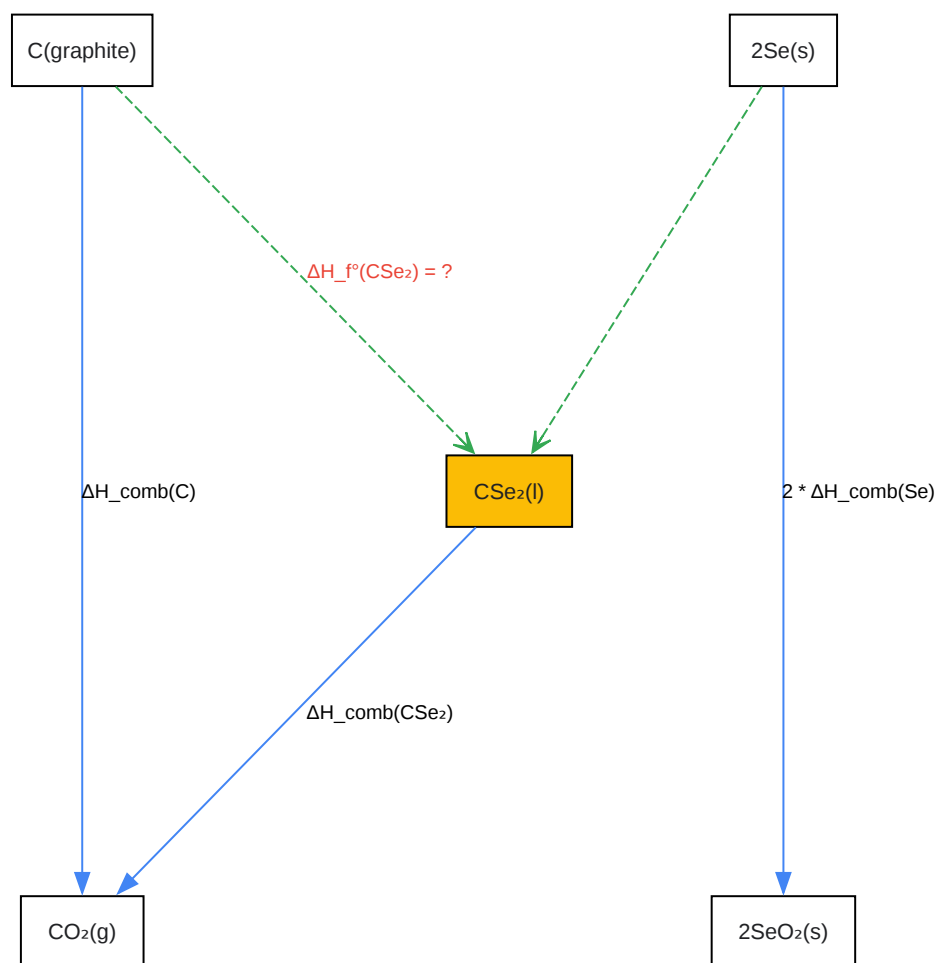


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Caption: Workflow for Calorimetric Determination of Enthalpy of Formation.

Logical Relationships in Thermochemical Calculations

The determination of the standard enthalpy of formation (ΔH_f°) from experimental calorimetric data relies on Hess's Law. This principle states that the total enthalpy change for a reaction is the sum of the enthalpy changes for each step in the reaction. The diagram below illustrates the logical relationship for calculating the enthalpy of formation of CSe_2 from the enthalpies of combustion of its constituent elements (carbon and selenium) and of **carbon diselenide** itself.



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Caption: Hess's Law Cycle for CSe_2 Formation.

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